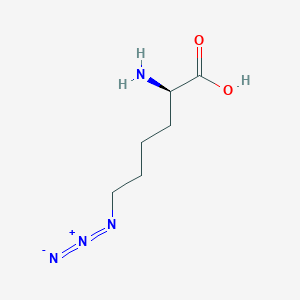

6-Azido-d-lysine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-amino-6-azidohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2/c7-5(6(11)12)3-1-2-4-9-10-8/h5H,1-4,7H2,(H,11,12)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFFMYRVHHNNBE-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN=[N+]=[N-])C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Azido-d-lysine: A Technical Guide to its Application in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azido-d-lysine is a chemically modified, unnatural amino acid that has become an invaluable tool in modern biochemistry and chemical biology. Its utility lies in the presence of an azide moiety, which allows for bioorthogonal reactions, most notably the Nobel Prize-winning "click chemistry." This enables researchers to specifically label, visualize, and isolate proteins and other biomolecules in complex biological systems. This technical guide provides an in-depth overview of the applications of this compound, complete with experimental protocols, quantitative data, and workflow visualizations to facilitate its use in the laboratory.

Core Applications in Biochemistry

The primary application of this compound revolves around its metabolic incorporation into proteins, followed by bioorthogonal ligation. This two-step process allows for the specific tagging of newly synthesized proteins.

1. Metabolic Labeling:

When introduced to cell culture media, this compound is recognized by the cellular translational machinery as a surrogate for its natural counterpart, L-lysine (or in some contexts, other amino acids). Consequently, it is incorporated into the nascent polypeptide chains of newly synthesized proteins. This process, known as bioorthogonal non-canonical amino acid tagging (BONCAT), effectively installs a chemical "handle" (the azide group) onto proteins.

2. Bioorthogonal "Click" Chemistry:

The azide group is chemically inert within the biological milieu but reacts with high efficiency and specificity with an alkyne partner in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or with a strained cyclooctyne without a catalyst (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).[1] This "click" reaction allows for the covalent attachment of various reporter molecules, such as fluorophores for imaging, biotin for affinity purification and enrichment, or other functional tags for downstream analysis.[1]

3. Peptide Synthesis and Bioconjugation:

This compound also serves as a versatile building block in solid-phase peptide synthesis.[2] Incorporating this unnatural amino acid at specific positions within a synthetic peptide allows for the precise installation of an azide handle. This enables the subsequent conjugation of the peptide to other molecules, such as polymers, nanoparticles, or other biomolecules, to create novel bioconjugates with tailored functionalities.[3]

Data Presentation

Table 1: Synthesis of Fmoc-ω-azido-L-lysine

This table summarizes the reagents and yields for a key step in the synthesis of Fmoc-protected azido-lysine, a common precursor for peptide synthesis. The data is adapted from a study on the optimized synthesis of Fmoc azido amino acids.[2]

| Starting Material | Reagents | Product | Yield (%) |

| l‐lysine·HCl | 1. Copper acetate monohydrate2. Boc2O | [Lys(Boc)]2Cu | - |

| [Lys(Boc)]2Cu | 8-quinolinol | Boc-protected lysine | - |

| Boc-protected lysine | Fmoc-OSu | Fmoc-Lys(Boc)-OH | - |

| Fmoc-Lys(Boc)-OH | TFA | Fmoc-Lys-OH·TFA | - |

| Fmoc-Lys-OH·TFA | Imidazole-1-sulfonyl azide hydrochloride, K2CO3 | Fmoc-azido-l-lysine | 92 |

Table 2: Comparison of Azide-Alkyne Cycloaddition Reactions

This table provides a qualitative comparison of the two main types of "click" chemistry reactions used with this compound.

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None |

| Reaction Rate | Very Fast | Fast |

| Biocompatibility | Copper toxicity can be a concern for living cells | Generally considered more biocompatible for in vivo applications |

| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |

| Typical Applications | In vitro labeling, cell lysate analysis, fixed cells | Live cell imaging, in vivo studies |

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

This protocol is a general guideline for the metabolic labeling of adherent mammalian cells. Optimization of concentration and incubation time is recommended for each cell line and experimental condition.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (lysine-free medium is recommended for higher incorporation efficiency)

-

This compound hydrochloride

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

Procedure:

-

Cell Seeding: Plate mammalian cells in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Preparation of Labeling Medium: Prepare complete culture medium supplemented with this compound. A final concentration of 1-4 mM is a common starting point. For higher incorporation, use lysine-free medium supplemented with this compound.

-

Metabolic Labeling: Remove the standard culture medium from the cells and wash once with sterile PBS. Add the pre-warmed labeling medium to the cells.

-

Incubation: Incubate the cells for a period ranging from 1 to 24 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time depends on the protein turnover rate and experimental goals.

-

Cell Lysis: After incubation, remove the labeling medium and wash the cells twice with cold PBS.

-

Lyse the cells by adding cold lysis buffer supplemented with protease inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Protein Harvest: Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Collect the supernatant containing the labeled proteome and determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream click chemistry applications.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled Cell Lysate

This protocol describes the "clicking" of an alkyne-functionalized reporter molecule (e.g., a fluorescent dye or biotin) to the azide-modified proteins in a cell lysate.

Materials:

-

Cell lysate containing this compound labeled proteins (from Protocol 1)

-

Alkyne-reporter molecule (e.g., Alkyne-fluorophore, Alkyne-biotin)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

PBS

Procedure:

-

Prepare Click Reaction Cocktail: Prepare the following stock solutions:

-

10 mM Alkyne-reporter in DMSO

-

50 mM CuSO4 in water

-

50 mM THPTA in water

-

100 mM Sodium ascorbate in water (prepare fresh)

-

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

50-100 µg of this compound labeled protein lysate

-

PBS to a final volume of 90 µL

-

1 µL of 10 mM Alkyne-reporter (final concentration ~100 µM)

-

2 µL of 50 mM CuSO4 (final concentration 1 mM)

-

2 µL of 50 mM THPTA (final concentration 1 mM)

-

-

Initiate the Reaction: Add 5 µL of freshly prepared 100 mM sodium ascorbate to initiate the click reaction.

-

Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light if using a fluorescent reporter.

-

Sample Preparation for Downstream Analysis: The protein sample is now "clicked" and can be prepared for downstream analysis such as SDS-PAGE, western blotting, or mass spectrometry. For SDS-PAGE, add an appropriate volume of loading buffer and heat at 95°C for 5 minutes.

Mandatory Visualization

Caption: Workflow for proteomic analysis of newly synthesized proteins using this compound.

Caption: Comparison of CuAAC and SPAAC click chemistry reaction mechanisms.

Conclusion

This compound has emerged as a powerful and versatile tool for the study of proteins and other biomolecules. Its ability to be metabolically incorporated into newly synthesized proteins and subsequently undergo highly specific and efficient bioorthogonal click chemistry reactions has opened up new avenues for research in proteomics, drug discovery, and fundamental cell biology. The protocols and workflows presented in this guide provide a solid foundation for researchers to harness the potential of this compound in their own investigations. As the field of chemical biology continues to evolve, the applications of this and other unnatural amino acids are sure to expand, further deepening our understanding of complex biological processes.

References

An In-depth Technical Guide to the Synthesis of (R)-2-Amino-6-azidohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Amino-6-azidohexanoic acid , a non-proteinogenic amino acid, is a valuable building block in chemical biology and drug discovery. Its azide functionality allows for bioorthogonal ligation reactions, such as the Staudinger ligation and copper(I)-catalyzed or strain-promoted azide-alkyne cycloadditions ("click chemistry"). This enables the site-specific labeling and modification of biomolecules. This guide details a viable synthetic pathway for the preparation of (R)-2-Amino-6-azidohexanoic acid, providing a logical workflow, experimental protocols for key transformations, and quantitative data where available.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule, (R)-2-Amino-6-azidohexanoic acid, suggests a convergent approach. The key challenges are the stereoselective introduction of the α-amino group with the desired (R)-configuration and the incorporation of the azide moiety at the terminus of the hexanoic acid chain.

Our proposed synthetic pathway begins with the readily available and inexpensive starting material, ε-caprolactone. This is converted to 6-bromohexanoic acid, which then undergoes azidation to yield 6-azidohexanoic acid. The crucial enantioselective α-amination of a derivative of 6-azidohexanoic acid will be achieved using a well-established method to ensure high stereochemical purity of the final product. Protecting group strategies will be employed to prevent unwanted side reactions.

N-epsilon-Azido-D-lysine: A Technical Guide to its Mechanism of Action and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of N-epsilon-Azido-D-lysine, a versatile chemical tool that has become indispensable in the fields of chemical biology, proteomics, and drug discovery. This document provides a comprehensive overview of its underlying chemistry, detailed experimental protocols for its application, and a summary of key quantitative data to aid in experimental design and interpretation.

Core Mechanism of Action: The Power of Click Chemistry

N-epsilon-Azido-D-lysine is a synthetic derivative of the essential amino acid D-lysine. Its significance lies in the incorporation of a chemically bioorthogonal azide (-N₃) group at the epsilon position of the lysine side chain. This azide moiety is the linchpin of the molecule's utility, enabling its participation in the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".

The CuAAC reaction facilitates the formation of a stable triazole linkage between the azide group of N-epsilon-Azido-D-lysine and a terminal alkyne-containing molecule. This reaction is exceptionally robust, proceeding with high yields in aqueous environments and across a broad range of pH and temperature conditions, making it ideal for biological applications. The bioorthogonal nature of the azide and alkyne groups ensures that they do not react with naturally occurring functional groups in biological systems, thus providing a highly specific method for labeling and bioconjugation.

The versatility of N-epsilon-Azido-D-lysine extends to its use in peptide synthesis and as a tool for introducing azide functionalities into proteins for subsequent chemical modifications.[1][2] This allows for the precise attachment of various molecular probes, such as fluorophores, biotin tags, or drug molecules, to proteins of interest.

dot

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism.

Data Presentation: Quantitative Parameters for Bioconjugation

The success of protein labeling with N-epsilon-Azido-D-lysine and subsequent click chemistry is dependent on several key parameters. The following table summarizes important quantitative data to consider for experimental design and optimization.

| Parameter | Description | Typical Range | Method of Determination | Reference |

| Degree of Labeling (DoL) | The average number of azide groups conjugated per protein molecule. | 1 - 10 | UV-Vis Spectroscopy, Mass Spectrometry (MALDI-TOF or ESI-MS) | [3] |

| Labeling Efficiency (%) | The percentage of the initial azido-lysine derivative that is covalently attached to the protein. | 30 - 80% | UV-Vis Spectroscopy by quantifying unreacted linker in the supernatant after protein purification. | [3] |

| Protein Recovery (%) | The percentage of protein recovered after the labeling and purification steps. | > 85% | Protein concentration assays (e.g., BCA, Bradford). | [3] |

| CuAAC Reaction Time | The time required to achieve high conversion to the triazole product. | 30 - 120 minutes | LC-MS, In-gel fluorescence. | |

| CuAAC Reaction Yield | The percentage of azide-labeled protein that is successfully conjugated to the alkyne probe. | > 95% | Densitometry of fluorescent gels, Mass Spectrometry. |

Experimental Protocols

This section provides detailed methodologies for the metabolic incorporation of N-epsilon-Azido-D-lysine into cellular proteins and the subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for fluorescent labeling.

Protocol for Metabolic Labeling of Mammalian Cells with N-epsilon-Azido-D-lysine

This protocol outlines the steps for incorporating N-epsilon-Azido-D-lysine into newly synthesized proteins in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Lysine-free cell culture medium

-

N-epsilon-Azido-D-lysine hydrochloride

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Sterile cell culture plates

Procedure:

-

Cell Seeding: Plate mammalian cells at a desired density in a sterile cell culture plate and allow them to adhere and grow overnight in complete culture medium.

-

Amino Acid Starvation (Optional but Recommended): To increase the incorporation efficiency of N-epsilon-Azido-D-lysine, aspirate the complete medium, wash the cells once with sterile PBS, and incubate the cells in lysine-free medium for 1-2 hours.

-

Metabolic Labeling: Prepare a stock solution of N-epsilon-Azido-D-lysine hydrochloride in sterile water or PBS. Supplement the lysine-free medium with N-epsilon-Azido-D-lysine to a final concentration of 50-200 µM. The optimal concentration may vary depending on the cell line and should be determined empirically.

-

Incubation: Incubate the cells with the N-epsilon-Azido-D-lysine-containing medium for 4-24 hours. The incubation time can be adjusted to label proteins synthesized over a specific period.

-

Cell Lysis: After the labeling period, aspirate the medium and wash the cells twice with cold PBS. Lyse the cells directly on the plate by adding an appropriate volume of cold cell lysis buffer.

-

Lysate Collection and Clarification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Transfer the supernatant containing the proteome to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA). The azide-labeled proteome is now ready for the CuAAC reaction.

dot

Caption: Workflow for metabolic labeling of proteins with N-epsilon-Azido-D-lysine.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to label the azide-modified proteins with an alkyne-containing fluorescent probe.

Materials:

-

Azide-labeled protein lysate (from Protocol 3.1)

-

Alkyne-fluorescent probe (e.g., Alkyne-TAMRA, Alkyne-Alexa Fluor 488)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)

-

Sodium ascorbate solution (freshly prepared, e.g., 300 mM in water)

-

PBS or lysis buffer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine 20-50 µg of the azide-labeled protein lysate with the alkyne-fluorescent probe. The final concentration of the probe should be in molar excess (e.g., 10-50 µM). Adjust the total volume with PBS or lysis buffer.

-

Addition of Catalyst Components:

-

Add the THPTA solution to the reaction mixture and vortex briefly. A typical final concentration is 1-2 mM.

-

Add the CuSO₄ solution and vortex briefly. A typical final concentration is 0.2-0.5 mM.

-

-

Initiation of the Click Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction and vortex briefly. A typical final concentration is 2-5 mM.

-

Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.

-

Analysis: The fluorescently labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning.

dot

Caption: Workflow for CuAAC labeling of azide-modified proteins.

Application in Elucidating Signaling Pathways

The ability to specifically label and identify newly synthesized proteins makes N-epsilon-Azido-D-lysine a powerful tool for studying dynamic cellular processes, including signal transduction. By combining metabolic labeling with proteomics, researchers can gain insights into how cellular signaling pathways are regulated. For instance, this approach can be used to identify proteins that are newly synthesized in response to a specific stimulus, such as growth factor stimulation, which can reveal key components of the activated signaling cascade.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Azido-Lysine Compounds

This guide provides a comprehensive overview of the core physical and chemical properties, experimental applications, and key methodologies related to azido-lysine compounds. Tailored for researchers, scientists, and professionals in drug development, this document consolidates essential data, protocols, and workflows to facilitate the effective use of these versatile chemical tools.

Core Physical and Chemical Properties

Azido-lysine is an unnatural amino acid derivative where the terminal amine of the lysine side chain is replaced with an azide group (-N₃). This modification introduces a bioorthogonal handle that is stable under most biological conditions but can be selectively reacted through "click chemistry".[1] Various forms, including different stereoisomers (L- and D-) and protected versions (e.g., Fmoc-protected), are commercially available for diverse applications.

Quantitative Data for Common Azido-Lysine Compounds

The properties of several common azido-lysine derivatives are summarized below for easy comparison. These compounds are fundamental building blocks in peptide synthesis, bioconjugation, and drug development.[2][3]

Table 1: Properties of Nε-Azido-Lysine Variants

| Property | 6-Azido-L-lysine hydrochloride | 6-Azido-D-lysine hydrochloride | Azido Lysine (generic) |

| Synonyms | (S)-2-Amino-6-azidohexanoic acid HCl | (R)-2-Amino-6-azidohexanoic acid HCl | (2S)-6-amino-2-(2-diazohydrazinyl)hexanoic acid |

| Molecular Formula | C₆H₁₃ClN₄O₂[4] | C₆H₁₂N₄O₂ *HCl[5] | C₆H₁₃N₅O₂ |

| Molecular Weight | 208.6 g/mol | 208.64 g/mol (172.19 + 36.45) | 187.20 g/mol |

| Appearance | White crystalline powder | White crystalline powder | Not specified |

| Melting Point | 163 - 176 °C | Not specified | Not specified |

| Purity | ≥ 99% (HPLC, Titration) | ≥ 98% (HPLC) | Not specified |

| Optical Rotation | [a]D20 = 14.0 - 16.5° (c=1 in H₂O) | Not specified | Not specified |

| Storage Conditions | 0 - 8 °C | 2 - 8 °C, dry | Not specified |

| CAS Number | 1454334-76-9 | 2098497-01-7 | Not specified |

Table 2: Properties of Fmoc-Protected Azido-Lysine

| Property | Nα-Fmoc-Nε-Azido-D-Lysine |

| Synonyms | Fmoc-D-Lys(N3)-OH, Fmoc-D-azidolysine |

| Molecular Formula | C₂₁H₂₂N₄O₄ |

| Molecular Weight | 394.4 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 90 - 97 °C |

| Purity | 98.0 - 100.5% (Titration) |

| Optical Rotation | [a]D20 = 12 - 14° (C=1 in DMF) |

| Storage Conditions | 0 - 8 °C |

| CAS Number | 1198791-53-5 |

Chemical Reactivity and Applications

The primary utility of azido-lysine stems from the azide group's ability to undergo highly specific and efficient bioorthogonal reactions, collectively known as click chemistry. These reactions allow for the precise covalent labeling of azido-lysine-containing molecules in complex biological mixtures without interfering with native biochemical processes.

Click Chemistry Reactions

The two main types of click chemistry reactions involving azides are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of an azide and a terminal alkyne, catalyzed by a Cu(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole. It is known for its rapid kinetics and high yields.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN). The high ring strain of the alkyne component allows the reaction to proceed rapidly without a catalyst, making it ideal for in vivo applications.

The azide group is exceptionally stable under typical physiological conditions and orthogonal to most functional groups found in biological systems, ensuring that the click reaction occurs only between the intended partners.

Core Applications

The unique properties of azido-lysine make it a valuable tool in various research and development areas:

-

Bioconjugation: Attaching molecules like fluorophores, biotin, or drug payloads to proteins and peptides.

-

Peptide Synthesis: Incorporating a reactive handle for post-synthesis modification, cyclization, or stapling.

-

PROTAC Development: Serving as a component in the synthesis of linkers for Proteolysis-Targeting Chimeras (PROTACs).

-

Protein Labeling and Imaging: Enabling the visualization and tracking of proteins within living cells.

Experimental Protocols

This section provides detailed methodologies for the synthesis, incorporation, and reaction of azido-lysine.

Synthesis of Fmoc-Protected Azido-Lysine

A common method for synthesizing azido amino acids is through a diazotransfer reaction on the corresponding primary amine.

Protocol: On-Resin Conversion of Lysine to Azido-Lysine

-

Peptide Synthesis: Assemble the desired peptide sequence on a solid support using standard Fmoc-SPPS chemistry, incorporating an amine-bearing amino acid (e.g., Fmoc-Lys(Boc)-OH).

-

Boc Deprotection: After completing the sequence, selectively deprotect the lysine side-chain amine by treating the resin with Trifluoroacetic Acid (TFA).

-

Diazotransfer Reaction:

-

Swell the resin in a suitable solvent (e.g., a biphasic mixture of H₂O, MeOH, and CH₂Cl₂).

-

Add a copper (II) sulfate catalyst (e.g., CuSO₄·5H₂O).

-

Add the diazotransfer reagent, such as imidazole-1-sulfonyl azide hydrochloride.

-

Adjust the pH to ~9 with an aqueous potassium carbonate (K₂CO₃) solution.

-

Stir the mixture vigorously at room temperature for 18-24 hours.

-

-

Washing: After the reaction, thoroughly wash the resin with water, DMF, and DCM to remove excess reagents. The resin-bound peptide now contains an azido-lysine residue ready for cleavage or on-resin conjugation.

Incorporation into Peptides via Fmoc-SPPS

Fmoc-Nε-azido-L-lysine can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.

Protocol: Fmoc-SPPS with Azido-Lysine

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide) and swell it in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating it with a 20% piperidine solution in DMF.

-

Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

-

Amino Acid Coupling:

-

In a separate vial, activate 3-5 equivalents of the Fmoc-azido-lysine by dissolving it with a coupling reagent (e.g., HBTU) in DMF.

-

Add an activator base (e.g., DIPEA).

-

Immediately add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates no free primary amines).

-

Washing: Wash the resin with DMF and DCM.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the sequence.

General Protocol for SPAAC Labeling

This protocol describes the labeling of an azide-modified peptide with a DBCO-containing fluorescent dye.

Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

-

Sample Preparation: Dissolve the purified azido-lysine containing peptide in a suitable buffer (e.g., PBS, pH 7.4).

-

Reagent Preparation: Prepare a stock solution of the DBCO-functionalized molecule (e.g., DBCO-sulfo-Cy5) in an appropriate solvent like DMSO or water.

-

Reaction:

-

Add the DBCO reagent to the peptide solution. A molar excess of the DBCO reagent is often used to ensure complete labeling.

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation. The reaction can also be performed at 4°C for longer durations if the biomolecule is sensitive.

-

-

Purification: Remove the excess, unreacted DBCO reagent. This can be achieved through methods such as dialysis, size-exclusion chromatography, or HPLC, depending on the scale and nature of the conjugate.

-

Analysis: Confirm the successful conjugation using analytical techniques like LC-MS to observe the mass shift corresponding to the addition of the DBCO-reagent, or by fluorescence spectroscopy if a fluorophore was used.

Logical Relationships and Broader Context

Azido-lysine compounds are part of a larger family of bioorthogonal chemical tools that have revolutionized chemical biology, drug discovery, and materials science. Their ability to be selectively incorporated into biomolecules and subsequently modified with high precision provides a powerful platform for both basic research and applied sciences.

References

The Mirror Image of Life: A Technical Guide to the Discovery and Development of Unnatural D-Amino Acids

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of unnatural D-amino acids into peptides and small molecule drugs represents a paradigm shift in therapeutic development. Moving beyond the canonical 20 L-amino acids, the introduction of their chiral counterparts offers a powerful strategy to overcome the inherent limitations of conventional peptide-based therapies, namely their poor enzymatic stability and rapid in vivo clearance. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of unnatural D-amino acids in modern drug discovery. We will delve into the profound impact of D-amino acid substitution on pharmacokinetic profiles, receptor binding, and signaling pathway modulation. Detailed experimental protocols for the synthesis, purification, and analysis of D-amino acid-containing compounds are provided, alongside a quantitative analysis of their enhanced stability and bioactivity. Furthermore, this guide visualizes key signaling pathways affected by D-amino acid-containing drugs, offering a comprehensive resource for researchers and drug development professionals seeking to harness the therapeutic potential of these unique chiral building blocks.

Introduction: The Advantages of Looking in the Mirror

For decades, the drug discovery landscape has been dominated by small molecules and biologics derived from the 20 proteinogenic L-amino acids. However, the therapeutic application of natural peptides is often hampered by their susceptibility to proteolytic degradation, leading to short half-lives and poor oral bioavailability.[1][2] The introduction of unnatural amino acids, particularly D-amino acids, has emerged as a transformative strategy to address these challenges.[2][3]

D-amino acids, the enantiomers of L-amino acids, are not readily recognized by proteases, rendering peptides containing them highly resistant to enzymatic degradation.[1] This enhanced stability translates to a longer circulating half-life in the body, a critical attribute for therapeutic efficacy. Beyond stability, the incorporation of D-amino acids can also modulate the conformational properties of peptides, leading to altered receptor binding affinities and even a switch from agonist to antagonist activity. This opens up new avenues for designing highly specific and potent therapeutics.

This guide will provide a comprehensive overview of the key aspects of unnatural D-amino acid discovery and development, from their synthesis to their impact on pharmacology and clinical applications.

Quantitative Analysis: The D-Amino Acid Advantage in Numbers

The substitution of L-amino acids with their D-enantiomers leads to significant improvements in the pharmacokinetic and pharmacodynamic properties of peptide-based drugs. The following tables summarize key quantitative data that underscores these advantages.

Table 1: Enhanced Enzymatic Stability of D-Amino Acid-Containing Peptides

| Peptide/Analog | Modification | System | Half-life (t½) | Reference |

| Native LHRH | None | Human Plasma | 2 - 4 minutes | |

| [D-Trp⁶]LHRH (Triptorelin) | D-amino acid substitution at position 6 | Human Plasma | 7.6 hours | |

| RDP215 (all L-amino acids) | - | Human Serum | ~50% degradation after 4h | |

| 9D-RDP215 (all D-amino acids) | All L-amino acids replaced with D-enantiomers | Human Serum | No degradation after 24h | |

| OM19R (all L-amino acids) | - | Trypsin (1 mg/mL) | Complete degradation in <1h | |

| OM19D (all D-amino acids) | All L-Arg and L-Lys replaced with D-enantiomers | Trypsin (10 mg/mL) | High activity retained after 8h |

Table 2: Comparative Binding Affinities of D-Amino Acid-Containing Drugs

| Compound | Receptor | Binding Affinity (IC₅₀/Kᵢ) | Reference |

| GnRH Antagonists | |||

| Cetrorelix | Human GnRH Receptor | IC₅₀: 10 nM (inhibition of Ca²⁺ signaling) | |

| Ganirelix | Human GnRH Receptor | IC₅₀: 100 nM - 1 µM (inhibition of Ca²⁺ signaling) | |

| Teverelix | Human GnRH Receptor | IC₅₀: 100 nM - 1 µM (inhibition of Ca²⁺ signaling) | |

| Somatostatin Analogs | |||

| Octreotide | Human Somatostatin Receptor 2 (SSTR2) | IC₅₀: 0.2 - 2.5 nM | |

| Octreotide | Human Somatostatin Receptor 1 (SSTR1) | IC₅₀: >1000 nM | |

| Octreotide | Human Somatostatin Receptor 4 (SSTR4) | IC₅₀: >100 nM | |

| NMDA Receptor Co-agonists | |||

| D-Serine | Rat NMDA Receptor (GluN1 subunit) | More potent than glycine | |

| Glycine | Rat NMDA Receptor (GluN1 subunit) | - |

Table 3: Pharmacokinetic Parameters of a D-Peptide in Mice

| Parameter | Intravenous (i.v.) | Intraperitoneal (i.p.) | Subcutaneous (s.c.) | Oral (p.o.) | Reference |

| RD2 (D-peptide) | |||||

| Cmax/D (µg/g)/(mg/kg) | - | 0.06 | 0.06 | 0.06 | |

| Brain/Plasma Ratio | 0.7 - 1.0 | 0.7 - 1.0 | 0.7 - 1.0 | 0.7 - 1.0 | |

| Terminal Half-life (t½) | > 2 days | > 2 days | > 2 days | > 2 days | |

| Bioavailability | - | High | High | High |

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and characterization of unnatural D-amino acid-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a peptide containing D-amino acids using the widely adopted Fmoc/tBu strategy.

Materials:

-

Fmoc-protected L- and D-amino acids

-

Rink Amide resin or other suitable solid support

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt) or OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

SPPS reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the SPPS reaction vessel.

-

Fmoc-Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (L- or D-) and 3 equivalents of HOBt (or OxymaPure®) in a minimal amount of DMF.

-

Add the amino acid solution to the deprotected resin.

-

Add 3 equivalents of DIC to the resin slurry.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

-

-

Washing: After complete coupling, wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Enzymatic Stability Assay in Human Serum

This protocol describes a method to assess the stability of peptides in the presence of proteases found in human serum.

Materials:

-

Test peptide (L- or D-amino acid-containing)

-

Pooled human serum

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN) or Trichloroacetic acid (TCA) for protein precipitation

-

HPLC-MS system

Procedure:

-

Peptide Solution Preparation: Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO).

-

Incubation:

-

Dilute the peptide stock solution with PBS to a working concentration.

-

Pre-warm the human serum to 37°C.

-

Initiate the assay by adding the peptide solution to the pre-warmed serum to achieve a final desired peptide concentration (e.g., 100 µg/mL).

-

Incubate the mixture at 37°C with gentle agitation.

-

-

Time-Point Sampling and Quenching:

-

At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the incubation mixture.

-

Immediately stop the enzymatic reaction by adding two volumes of ice-cold acetonitrile or 10% TCA to the aliquot to precipitate the plasma proteins.

-

-

Sample Processing:

-

Vortex the mixture vigorously.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Collect the supernatant containing the peptide and its degradation products.

-

-

Analysis:

-

Analyze the supernatant by reverse-phase HPLC-MS to quantify the amount of intact peptide remaining at each time point.

-

Calculate the half-life (t½) of the peptide in human serum.

-

Chiral HPLC for Determination of Enantiomeric Purity

This protocol outlines a direct method for determining the enantiomeric purity of a D-amino acid sample using a chiral stationary phase (CSP).

Materials:

-

D-amino acid sample

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., Astec CHIROBIOTIC® T)

-

Mobile phase solvents (e.g., water, methanol, formic acid)

Procedure:

-

Sample Preparation: Dissolve the D-amino acid sample in the mobile phase to a suitable concentration.

-

HPLC System Setup:

-

Install the chiral column in the HPLC system.

-

Equilibrate the column with the chosen mobile phase until a stable baseline is achieved. A common mobile phase for underivatized amino acids on a teicoplanin-based CSP is a mixture of water, methanol, and a small amount of formic acid.

-

-

Chromatographic Analysis:

-

Inject the sample onto the column.

-

Run the chromatogram and detect the eluting enantiomers using the UV detector. The D- and L-enantiomers will have different retention times on the chiral column.

-

-

Data Analysis:

-

Identify the peaks corresponding to the D- and L-enantiomers based on the retention times of known standards.

-

Integrate the peak areas of both enantiomers.

-

Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer) ] x 100

-

Signaling Pathways and Experimental Workflows

The incorporation of unnatural D-amino acids can profoundly influence the interaction of a drug with its biological target, leading to altered downstream signaling. This section provides diagrams of key signaling pathways and experimental workflows relevant to the development of D-amino acid-containing therapeutics.

Signaling Pathways

Cetrorelix is a synthetic decapeptide containing several D-amino acids that acts as a potent antagonist of the GnRH receptor. By competitively blocking the binding of natural GnRH, Cetrorelix inhibits the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This mechanism is crucial in assisted reproductive technologies to prevent premature ovulation and in the treatment of hormone-sensitive cancers.

Caption: GnRH receptor signaling pathway and the inhibitory action of Cetrorelix.

Octreotide is a synthetic octapeptide analog of somatostatin that incorporates the D-amino acid D-phenylalanine. This modification significantly increases its half-life compared to the natural hormone. Octreotide preferentially binds to somatostatin receptor subtypes 2 and 5 (SSTR2 and SSTR5), which are often overexpressed in neuroendocrine tumors. Activation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and ultimately, the suppression of hormone secretion and tumor cell proliferation.

Caption: Somatostatin receptor signaling cascade initiated by Octreotide.

D-serine, an endogenous D-amino acid found in the brain, acts as a crucial co-agonist at the NMDA receptor, a key player in synaptic plasticity, learning, and memory. For the NMDA receptor to be activated, it requires the binding of both the primary agonist, glutamate, and a co-agonist, either D-serine or glycine, to its GluN1 subunit. The binding of both agonists leads to the opening of the ion channel, allowing for the influx of Ca²⁺, which triggers downstream signaling cascades.

Caption: D-Serine as a co-agonist in NMDA receptor activation.

Experimental Workflows

The development of a novel D-amino acid-containing peptide therapeutic follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Caption: A typical workflow for the development of D-peptide therapeutics.

Conclusion and Future Directions

The strategic incorporation of unnatural D-amino acids has unequivocally demonstrated its value in overcoming the intrinsic limitations of peptide-based therapeutics. The enhanced proteolytic stability, improved pharmacokinetic profiles, and the potential for modulated receptor interactions have propelled D-amino acid-containing drugs into the clinical arena for a range of therapeutic areas. The examples of Cetrorelix and Octreotide highlight the successful translation of this chemical strategy into impactful medicines.

The future of D-amino acid research in drug discovery is promising. Advances in synthetic methodologies will continue to expand the accessible chemical space of unnatural D-amino acids, enabling the fine-tuning of pharmacological properties. Furthermore, a deeper understanding of the structural and dynamic consequences of D-amino acid incorporation will facilitate the rational design of peptides with bespoke functionalities. As our ability to manipulate the chirality of therapeutic agents grows, so too will the potential to develop novel, more effective, and safer medicines for a wide array of diseases. The mirror image of life, once a chemical curiosity, is now a cornerstone of modern drug development.

References

A Technical Guide to 6-Azido-d-lysine: Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive technical information on 6-Azido-d-lysine, a versatile chemical tool with significant applications in peptide synthesis, metabolic labeling, and chemical proteomics. This document details its chemical properties, supplier information, experimental protocols, and its role in elucidating cellular pathways.

Core Concepts: Chemical Properties and Availability

This compound is a non-canonical amino acid characterized by an azide functional group on the side chain of d-lysine. This azide moiety serves as a bioorthogonal handle, enabling its participation in highly specific and efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the precise and stable conjugation of this compound, once incorporated into biomolecules, with a wide array of reporter molecules such as fluorescent dyes, biotin tags, or polyethylene glycol (PEG).

The D-configuration of this amino acid makes it particularly useful for probing biological systems where D-amino acids play a role, such as in bacterial cell wall peptidoglycan.

Table 1: Chemical and Physical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Acid) | This compound hydrochloride |

| Molecular Formula | C₆H₁₂N₄O₂ | C₆H₁₃ClN₄O₂ |

| Molecular Weight | 172.19 g/mol | 208.65 g/mol |

| CAS Number | 1418009-93-4[1] | 2098497-01-7[1] |

| Appearance | White crystalline powder[1] | White crystalline powder[1] |

| Purity | ≥ 98% (HPLC)[1] | ≥ 99% |

| Solubility | Not specified | H₂O: 116.67 mg/mL (559.17 mM; requires sonication) |

| Storage Conditions | 2-8 °C, dry | -20°C, protect from light, stored under nitrogen |

Table 2: Prominent Suppliers of this compound and its Derivatives

| Supplier | Product Name(s) |

| baseclick GmbH | This compound HCl |

| Jena Bioscience | This compound HCl |

| Pharmaffiliates | This compound |

| GlpBio | This compound hydrochloride |

| Sigma-Aldrich | This compound hydrochloride |

| MedchemExpress | This compound hydrochloride |

| Cenmed Enterprises | This compound hydrochloride |

| Aapptec | Fmoc-D-Lys(N3)-OH |

| ChemPep | Fmoc-Lys(N₃)-OH |

| AnaSpec (via Fisher Scientific) | FMOC-LYS(N3)-OH |

| Chem-Impex | Na-Fmoc-Ne-azide-L-Lysine |

Applications and Experimental Protocols

The unique properties of this compound make it a valuable tool in a variety of research applications. Detailed below are key experimental protocols for its use.

Solid-Phase Peptide Synthesis (SPPS)

This compound, typically in its Fmoc-protected form (Fmoc-D-Lys(N₃)-OH), can be readily incorporated into synthetic peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The azide group is stable to the basic conditions of Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid). This allows for the synthesis of peptides containing a site-specific azide handle for subsequent modification.

Experimental Protocol: Manual Fmoc SPPS of a Peptide Containing this compound

This protocol is adapted from standard Fmoc/tBu strategies for SPPS.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-D-Lys(N₃)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Washing solvent: DMF

-

Cleavage cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5])

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the resin's linker. Wash the resin thoroughly with DMF.

-

First Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of the first Fmoc-amino acid and 2.9 equivalents of HBTU/3 equivalents of HOBt in DMF.

-

Add 6 equivalents of DIPEA to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours.

-

Monitor the coupling reaction using a ninhydrin test. Repeat the coupling if the test is positive.

-

-

Peptide Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence, using Fmoc-D-Lys(N₃)-OH at the desired position.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection step as described above.

-

Cleavage and Deprotection:

-

Wash the resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Caption: Workflow for Solid-Phase Peptide Synthesis with this compound.

Metabolic Labeling of Bacterial Peptidoglycan

D-amino acids are key components of the bacterial cell wall, specifically the peptidoglycan layer. This compound can be used as a chemical reporter to metabolically label and visualize sites of active peptidoglycan synthesis. Bacteria are cultured in the presence of this compound, which is incorporated into the peptidoglycan structure. The azide-labeled peptidoglycan can then be visualized by "clicking" a fluorescent alkyne probe to the azide handle.

Experimental Protocol: Metabolic Labeling of Lactobacillus paracasei

Materials:

-

Lactobacillus paracasei culture

-

Appropriate bacterial growth medium

-

This compound hydrochloride

-

Phosphate-buffered saline (PBS)

-

An alkyne-functionalized fluorescent dye (e.g., DBCO-sulfo-Cy5)

Procedure:

-

Labeling: Add 1 mM this compound hydrochloride to 1 mL of Lactobacillus paracasei culture medium and incubate for 1 hour.

-

Harvesting and Washing: Collect the labeled bacteria by centrifugation (3000 x g, 2 minutes) and wash three times with PBS.

-

Click Reaction: Resuspend the bacterial pellet in a solution of the alkyne-functionalized fluorescent dye in PBS. Incubate for 1 hour at room temperature with gentle shaking.

-

Final Washing: Harvest the fluorescently labeled bacteria by centrifugation and wash three times with PBS to remove excess dye.

-

Analysis: The labeled bacteria can now be analyzed by fluorescence microscopy or flow cytometry.

Caption: Metabolic labeling of bacterial peptidoglycan using this compound.

Metabolic Labeling and Proteomic Analysis in Mammalian Cells

While less common than its L-isomer counterpart for general protein labeling, this compound can be utilized in specific contexts in mammalian cells, particularly if a D-amino acid transport or metabolic pathway is being investigated. A more general approach for labeling newly synthesized proteins involves the use of L-azido-lysine or azido-homoalanine. However, the principles of labeling and subsequent proteomic analysis are transferable.

Experimental Protocol: General Workflow for Metabolic Labeling and Proteomics

This protocol provides a general framework. Specific concentrations and incubation times will need to be optimized for the cell line and experimental goals.

Materials:

-

Mammalian cell line of interest

-

Cell culture medium (lysine-free, if possible, for enhanced incorporation)

-

This compound

-

Cell lysis buffer

-

Alkyne-biotin conjugate

-

Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper-chelating ligand like THPTA)

-

Streptavidin-agarose beads

-

Protease for digestion (e.g., trypsin)

-

Mass spectrometer

Procedure:

-

Metabolic Labeling: Culture mammalian cells in a medium supplemented with this compound for a defined period.

-

Cell Lysis: Harvest and lyse the cells to extract the proteins.

-

Click Reaction with Biotin:

-

To the protein lysate, add the alkyne-biotin conjugate and the click chemistry reagents.

-

Incubate to allow the covalent linkage of biotin to the azide-containing proteins.

-

-

Enrichment of Labeled Proteins:

-

Incubate the biotinylated protein mixture with streptavidin-agarose beads to capture the labeled proteins.

-

Wash the beads extensively to remove non-labeled proteins.

-

-

On-Bead Digestion: Digest the captured proteins into peptides using a protease like trypsin.

-

Mass Spectrometry Analysis: Elute the peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins.

Caption: Workflow for proteomic analysis of metabolically labeled proteins.

Elucidating Biological Pathways: The D-Lysine Biosynthetic Pathway

While the primary use of this compound is as a chemical probe, its structural similarity to D-lysine makes it relevant to the study of pathways involving this unusual amino acid. For instance, in the hyperthermophilic bacterium Thermotoga maritima, D-lysine is a component of the peptidoglycan, and its synthesis is crucial for the bacterium's survival. The biosynthetic pathway of D-lysine in this organism has been elucidated and involves a lysine racemase.

Caption: Simplified D-lysine biosynthetic pathway in Thermotoga maritima.

This compound could potentially be used as a probe in such systems to study the substrate specificity of the lysine racemase and to track the incorporation of D-lysine analogs into the peptidoglycan.

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and drug development. Its ability to be incorporated into peptides and bacterial cell walls, combined with the specificity of click chemistry, provides a robust platform for a wide range of applications, from the synthesis of modified biotherapeutics to the visualization and analysis of biological processes. The protocols and information provided in this guide serve as a comprehensive resource for the effective utilization of this valuable chemical probe.

References

A Technical Guide to the Safe Handling and Application of 6-Azido-d-lysine HCl

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 6-Azido-d-lysine HCl, a bioorthogonal amino acid crucial for modern chemical biology and drug development. It outlines essential safety precautions, handling procedures, and detailed experimental protocols for its application in metabolic labeling and subsequent bioconjugation via click chemistry.

Chemical and Physical Properties

This compound HCl is a synthetic amino acid analog where the epsilon-amino group of D-lysine is replaced with an azido group. This modification allows it to be incorporated into proteins and other biological molecules. The azide group serves as a chemical handle for bioorthogonal reactions. It is typically supplied as a white crystalline powder[1][2].

| Property | Data | Source(s) |

| Molecular Formula | C₆H₁₂N₄O₂ · HCl | [3] |

| Molecular Weight | 208.65 g/mol | [3] |

| Appearance | White crystalline powder | [1] |

| Purity | ≥98% to ≥99% (supplier dependent) | |

| Solubility (H₂O) | 116.67 mg/mL (559.17 mM); sonication may be required | |

| Melting Point | 163 - 176 °C |

Safety and Hazard Information

There is conflicting information regarding the hazard classification of this compound HCl. Some Safety Data Sheets (SDS) indicate that the substance does not meet the criteria for classification as hazardous under Regulation (EC) No 1272/2008 (CLP). Conversely, other suppliers classify it under GHS as a self-reactive substance (Hazard Class 5.2), signified by the GHS02 flame pictogram and the "Danger" signal word. One source also lists it as WGK 3, indicating it is highly hazardous to water in Germany.

Recommendation: Due to these discrepancies, it is imperative to handle this compound HCl with caution. Researchers should treat it as a potentially hazardous substance and adhere to the strict safety protocols outlined below. The enrichment of fine dust may lead to a danger of dust explosion.

Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE should be worn at all times when handling this compound HCl:

| PPE Category | Specification | Source(s) |

| Eye/Face Protection | Safety goggles with side protection. | |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, NBR). | |

| Material Thickness: >0.11 mm. | ||

| Breakthrough Time: >480 minutes (permeation: level 6). | ||

| Respiratory Protection | Required when dust is formed. Use a particulate filter device (e.g., EN 143, P1 filter). | |

| Skin and Body | Standard laboratory coat. |

Handling and Storage

Proper handling and storage are critical to maintaining the stability and safety of the compound.

| Parameter | Recommendation | Source(s) |

| General Handling | Handle in a well-ventilated area. Avoid dust formation. Avoid contact with skin, eyes, and clothing. | |

| Storage (Solid) | Store in a dry place at 2-8 °C. Jena Bioscience recommends 4 °C. | |

| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Protect from light. | |

| Incompatibilities | Avoid strong oxidizing agents, which can cause a violent reaction. |

First Aid Measures

In case of exposure, follow these first aid guidelines:

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the person to fresh air. If symptoms persist, seek medical advice. | |

| Skin Contact | Take off contaminated clothing. Rinse skin with water/shower. If irritation persists, seek medical advice. | |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice. | |

| Ingestion | Rinse mouth. Call a doctor if you feel unwell. |

Experimental Protocols and Applications

This compound HCl is primarily used for the metabolic labeling of nascent proteins and peptidoglycans. The incorporated azide group can then be tagged with a reporter molecule (e.g., a fluorophore or biotin) via a click chemistry reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

Workflow for Metabolic Labeling and Click Chemistry Detection

References

Solubility and stability of 6-Azido-d-lysine in aqueous buffers

An In-depth Technical Guide to the Solubility and Stability of 6-Azido-d-lysine in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crucial tool in bioconjugation and chemical biology, serving as a bioorthogonal handle for the introduction of azide groups into proteins and other biological systems. Its utility is fundamentally dependent on its behavior in aqueous environments, particularly its solubility and stability under various experimental conditions. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound in aqueous buffers, details experimental protocols for assessing these properties, and discusses potential degradation pathways.

Introduction

This compound, an unnatural amino acid, has gained significant traction in the field of chemical biology. Its terminal azide group allows for highly specific and efficient covalent modification through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry"[1][2][3][4][5]. These reactions have broad applications, from peptide synthesis and protein labeling to drug development and materials science. Understanding the solubility and stability of this compound in commonly used aqueous buffers is paramount for the design and reproducibility of experiments. This guide aims to consolidate the existing knowledge and provide practical guidance for researchers.

Chemical and Physical Properties

This compound is typically available as a hydrochloride salt, which is a white crystalline powder. The hydrochloride salt enhances the compound's solubility and stability in its solid form.

Table 1: General Properties of this compound Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂N₄O₂ · HCl | |

| Molecular Weight | 208.65 g/mol | |

| Physical State | White crystalline powder | |

| Purity | ≥ 98% (by HPLC) | |

| Storage (Solid) | 2-8 °C, dry | |

| Shelf Life (Solid) | 12 months (unopened) |

Solubility of this compound

The solubility of this compound is a critical parameter for its effective use in solution-based applications. While comprehensive data across a range of buffers is limited, its zwitterionic nature at physiological pH, combined with the polar azide group, suggests good aqueous solubility.

Quantitative Solubility Data

The available quantitative data for the solubility of this compound hydrochloride is summarized below. It is important to note that solubility can be influenced by factors such as pH, temperature, and the ionic strength of the buffer.

Table 2: Solubility of this compound Hydrochloride

| Solvent | Temperature | Concentration | Method | Reference |

| Water | Not Specified | 116.67 mg/mL (559.17 mM) | Not Specified |

Note: To enhance solubility, gentle heating to 37°C and sonication may be employed.

Factors Influencing Solubility

-

pH: As an amino acid, this compound possesses both an amino group and a carboxylic acid group. Its net charge, and therefore its solubility in aqueous solutions, is pH-dependent. At its isoelectric point, the net charge is zero, and solubility is typically at its minimum. In acidic or basic solutions, the molecule will carry a net positive or negative charge, respectively, which generally increases its solubility in polar solvents like water.

-

Buffer Composition: The ionic strength and specific ions present in a buffer can affect the solubility of amino acids through mechanisms like the salting-in or salting-out effect. Common buffers used in biological research include phosphate-buffered saline (PBS), Tris-HCl, and MOPS. It is advisable to empirically determine the solubility in the specific buffer system being used for an experiment.

-

Temperature: Solubility of most solids in liquids increases with temperature. However, for compounds intended for biological applications, it is crucial to consider the stability of the molecule at elevated temperatures.

Stability of this compound

The stability of this compound in aqueous buffers is essential for ensuring its integrity and reactivity over the course of an experiment. The primary concern is the stability of the azide functional group.

General Stability and Storage

In its solid, lyophilized form, this compound hydrochloride is stable for at least 12 months when stored at 2-8°C in a dry environment. Once dissolved in an aqueous buffer, its stability is reduced.

Table 3: Recommended Storage for this compound Hydrochloride Stock Solutions

| Storage Temperature | Duration | Recommendations | Reference |

| -20°C | Up to 1 month | Protect from light, store under nitrogen | |

| -80°C | Up to 6 months | Protect from light, store under nitrogen |

Note: It is recommended to prepare and store stock solutions in aliquots to avoid repeated freeze-thaw cycles.

Chemical Stability of the Azide Group

Alkyl azides are generally stable functional groups. However, they can undergo decomposition under certain conditions:

-

Acidic Conditions: In the presence of strong acids, the azide group can be protonated to form hydrazoic acid, which is highly toxic and explosive. While the conditions in most biological buffers are not strongly acidic, prolonged exposure to low pH could potentially lead to degradation.

-

Reducing Agents: Azides can be reduced to amines in the presence of reducing agents such as dithiothreitol (DTT) or phosphines (e.g., in the Staudinger reaction). The presence of such reagents in the experimental buffer should be carefully considered.

-

Photolytic Decomposition: Some alkyl azides have been shown to undergo photodecomposition upon exposure to light, particularly UV light. This can lead to the formation of nitrenes, which can then rearrange to form imines. It is advisable to protect solutions of this compound from prolonged exposure to light.

Potential Degradation Pathway

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of this compound in aqueous buffers.

Protocol for Determining Equilibrium Solubility

This method determines the solubility of a compound when the system has reached equilibrium.

-

Preparation: Prepare the desired aqueous buffer (e.g., PBS, Tris-HCl) at the target pH and temperature.

-

Addition of Compound: Add an excess amount of solid this compound hydrochloride to a known volume of the buffer in a sealed vial.

-

Equilibration: Incubate the vial at a constant temperature (e.g., 25°C or 37°C) with constant agitation (e.g., on a shaker) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a 0.22 µm filter.

-

Quantification: Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method, such as HPLC with UV detection or mass spectrometry. A standard curve should be prepared for accurate quantification.

Protocol for Assessing Stability by HPLC

This protocol allows for the monitoring of the degradation of this compound over time.

-

Solution Preparation: Prepare a stock solution of this compound hydrochloride of known concentration in the desired aqueous buffer.

-

Incubation: Aliquot the solution into several sealed vials and incubate them at a specific temperature (e.g., 4°C, 25°C, 37°C). Protect the vials from light.

-

Time-Point Sampling: At designated time points (e.g., 0, 1, 3, 7, 14 days), remove one vial from incubation.

-

HPLC Analysis: Analyze the sample immediately by reverse-phase HPLC with UV detection. The mobile phase composition and gradient will need to be optimized to achieve good separation of the parent compound from any potential degradants.

-

Data Analysis: Quantify the peak area of the this compound peak at each time point. The percentage of the remaining compound can be calculated relative to the initial time point (t=0). The appearance of new peaks can indicate the formation of degradation products.

Conclusion

This compound is a valuable reagent in chemical biology and drug development. While it exhibits good solubility in water, researchers should be mindful of the potential influence of pH and buffer composition on its solubility. For optimal results, it is recommended to empirically verify its solubility in the specific buffer system being used. The stability of this compound in solution is limited, and care should be taken to store stock solutions appropriately and to minimize exposure to light and reducing agents. The experimental protocols provided in this guide offer a framework for researchers to assess the solubility and stability of this compound under their specific experimental conditions, ensuring the reliability and reproducibility of their results. Further studies are warranted to generate a more comprehensive dataset on the solubility and stability of this important compound in a wider range of aqueous buffers.

References

Methodological & Application

Application Notes & Protocols: Metabolic Labeling of Bacterial Cell Walls with 6-Azido-d-lysine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Metabolic labeling is a powerful technique for probing biological processes in living systems. The incorporation of bioorthogonal chemical reporters, such as azides, into cellular structures allows for subsequent visualization and analysis through highly specific "click chemistry" reactions. 6-Azido-d-lysine is an unnatural D-amino acid that can be metabolically incorporated into the peptidoglycan (PG) of bacterial cell walls.[1][2] Bacteria possess enzymes, specifically transpeptidases (e.g., Penicillin-Binding Proteins or PBPs), that are promiscuous enough to recognize and incorporate this modified amino acid into the PG structure during cell wall synthesis and remodeling.[3][4] Once incorporated, the azide group serves as a chemical handle for covalent ligation to a fluorescent probe or affinity tag containing a complementary alkyne group, enabling the detection of sites of active PG synthesis.[5] This method offers a non-invasive way to study bacterial growth, cell division, and cell wall dynamics with high spatiotemporal resolution.

Mechanism of Incorporation

The incorporation of this compound into the bacterial cell wall primarily occurs in the periplasmic space (in Gram-negative bacteria) or on the outer surface of the cytoplasmic membrane (in Gram-positive bacteria). The process is mediated by D,D-transpeptidases (PBPs) and L,D-transpeptidases, which are responsible for cross-linking the peptide stems of the peptidoglycan sacculus. These enzymes catalyze a reaction where an unnatural D-amino acid, like this compound, can be exchanged for the terminal D-alanine of the pentapeptide stem of a nascent or existing PG strand. This "transpeptidase swapping" mechanism covalently integrates the azido-functionalized amino acid into the cell wall structure. The incorporated azide is then available for bioorthogonal reaction.

Caption: Peptidoglycan biosynthesis and site of this compound incorporation.

Experimental Protocols

This section provides detailed protocols for the metabolic labeling of bacteria with this compound followed by fluorescent detection using strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. SPAAC is recommended for live-cell imaging as it does not require a cytotoxic copper catalyst.

Protocol 1: Metabolic Labeling of Bacteria

This protocol describes the incorporation of this compound into actively growing bacterial cells.

Materials:

-

This compound hydrochloride (e.g., baseclick GmbH, Cat. No. BCM-AA013)

-

Bacterial strain of interest (e.g., Lactobacillus paracasei, Bacillus subtilis, Escherichia coli)

-

Appropriate liquid growth medium (e.g., LB, TSB, MRS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator shaker

-

Centrifuge and microtubes

Procedure:

-

Prepare Bacterial Culture: Inoculate 1-5 mL of the appropriate growth medium with a single colony of the desired bacterial strain. Grow overnight at the optimal temperature with shaking.

-

Subculture: The next day, dilute the overnight culture into fresh, pre-warmed medium to an optical density at 600 nm (OD₆₀₀) of ~0.1.

-

Grow to Mid-Log Phase: Incubate the culture at the optimal temperature with shaking until it reaches the mid-logarithmic growth phase (typically OD₆₀₀ = 0.4-0.6). This ensures that a majority of the cells are actively dividing and synthesizing new peptidoglycan.

-

Add this compound: Prepare a stock solution of this compound in sterile water or PBS. Add the stock solution to the bacterial culture to a final concentration of 1 mM.

-

Incubation: Continue to incubate the culture under the same growth conditions for a designated period. An incubation time of 1 hour is a good starting point. For pulse-chase experiments or to label specific growth events, this time can be shortened (e.g., 5-15 minutes).

-

Harvest Cells: Collect the labeled bacteria by centrifugation (e.g., 3000 x g for 2-5 minutes).

-

Wash Cells: Discard the supernatant. Resuspend the cell pellet in 1 mL of sterile PBS. Repeat the centrifugation and resuspension steps two more times to remove any unincorporated this compound.

-

The azide-labeled cells are now ready for the click chemistry reaction.

Protocol 2: Fluorescent Detection via SPAAC Click Chemistry

This protocol uses a DBCO (dibenzocyclooctyne)-functionalized fluorescent dye to label the azide-modified cell walls.

Materials:

-

Azide-labeled bacterial cells (from Protocol 1)

-

DBCO-functionalized fluorescent dye (e.g., DBCO-sulfo-Cy5, DBCO-FLAG)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Centrifuge and microtubes

-

Rotator or shaker

Procedure:

-

Resuspend Cells: After the final wash in Protocol 1, resuspend the bacterial pellet in 1 mL of PBS.

-

Prepare Dye Solution: Prepare a stock solution of the DBCO-fluorophore in PBS or DMSO according to the manufacturer's instructions. Dilute the stock solution in PBS to the desired final concentration (e.g., a 5 mM solution of DBCO-sulfo-Cy5 is cited in one protocol).

-

Click Reaction: Add the DBCO-fluorophore solution to the resuspended azide-modified bacteria.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking or rotation, protected from light.

-

Harvest and Wash: Collect the fluorescently labeled bacteria by centrifugation (e.g., 3000 x g for 2-5 minutes).

-

Final Washes: Wash the cell pellet three times with PBS to remove excess fluorescent dye.

-

Analysis: Resuspend the final cell pellet in PBS. The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Caption: Workflow for cell wall labeling and fluorescent detection.

Data Presentation

Quantitative data for cell wall labeling can be obtained through methods like flow cytometry, which measures the fluorescence intensity of individual cells.

Table 1: Typical Experimental Parameters for Bacterial Cell Wall Labeling

| Parameter | Value/Range | Bacterial Species Example | Reference |

|---|---|---|---|

| Metabolic Label | This compound | Lactobacillus paracasei | |

| Label Concentration | 1 mM | Lactobacillus paracasei | |

| Labeling Time | 15 min - Overnight | Bacillus subtilis | |

| Growth Phase | Mid-Logarithmic | Bacillus subtilis | |

| Click Reagent | DBCO-sulfo-Cy5 | Lactobacillus paracasei |

| Click Reaction Time | 1 hour | Lactobacillus paracasei | |

Table 2: Example of Quantitative Labeling Results

| Probe | Bacterial Species | Method | Result | Reference |

|---|

| D-Lys(NBD)¹ | Bacillus subtilis | Flow Cytometry | ~20-fold increase in fluorescence vs. untreated cells | |

¹Note: D-Lys(NBD) is a fluorescent D-lysine analog that is incorporated via a similar mechanism and serves as a proxy for the expected labeling efficiency.

References